molecular formula C14H7Cl2NO2 B6405435 2-Chloro-4-(4-chloro-3-cyanophenyl)benzoic acid CAS No. 1261925-10-3

2-Chloro-4-(4-chloro-3-cyanophenyl)benzoic acid

Cat. No.: B6405435
CAS No.: 1261925-10-3
M. Wt: 292.1 g/mol
InChI Key: VLMNENSECWYWJZ-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-chloro-3-cyanophenyl)benzoic acid is an organic compound with the molecular formula C14H8ClNO2. It is a derivative of benzoic acid, characterized by the presence of chloro and cyano groups on the phenyl rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-chloro-3-cyanophenyl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. The use of continuous flow reactors could also be considered to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-chloro-3-cyanophenyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-(4-chloro-3-cyanophenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-chloro-3-cyanophenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and cyano groups can enhance its binding affinity to these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(4-chloro-3-cyanophenyl)benzoic acid is unique due to the presence of both chloro and cyano groups on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-chloro-4-(4-chloro-3-cyanophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2NO2/c15-12-4-2-8(5-10(12)7-17)9-1-3-11(14(18)19)13(16)6-9/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMNENSECWYWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C#N)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690781
Record name 3,4'-Dichloro-3'-cyano[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261925-10-3
Record name 3,4'-Dichloro-3'-cyano[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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